Emamectin benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

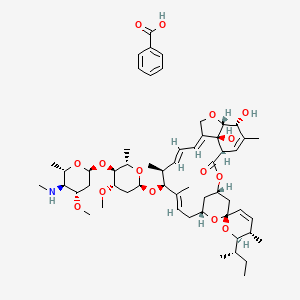

Emamectin benzoate (Proclaim) is an avermectin class insecticide developed for the control of lepidopteron insects. This class of pesticide consists of homologous semi-synthetic macrolides that are derived from the natural fermentation products of Streptomyces bacteria. It kills insects by disrupting neurotransmitters, causing irreversible paralysis. It is more effective when ingested, but it also somewhat effective on contact. When sprayed to foliage, this compound penetrates the leaf tissue and forms reservoir within treated leaves, which provides residual activity against pests that ingest the substance when feeding. Emamectin is widely used in the US and Canada as an insecticide because of its chloride channel activation properties. It is approved by the EPA for use in prevention of emerald ash borer in ash trees. Emamectin has also shown promising applications in the eradication of fish lice and in fish farming.

Aplicaciones Científicas De Investigación

In aquaculture, emamectin benzoate (EMB) is primarily used for controlling sea lice in salmon. However, over-reliance has led to increased tolerance in sea lice, reducing its effectiveness. EMB interacts with P-glycoprotein (P-gp), a transporter involved in drug resistance, leading to increased P-gp mRNA expression in sea lice, indicating a possible mechanism of resistance (Igboeli et al., 2012).

Studies have shown the emergence of this compound tolerance in different life stages of sea lice. This tolerance development is crucial for monitoring treatment effectiveness and for understanding the mechanisms behind drug resistance in aquatic ectoparasites (Jones et al., 2013).

In agriculture, this compound is used as a bioinsecticide against lepidopteran pests. Research indicates that resistance to this compound can significantly impact the life history traits and fitness of pests like Spodoptera litura, leading to prolonged development time and lower fecundity (Zaka et al., 2014).

This compound demonstrates high toxicity to certain pests like the codling moth and oriental fruit moth. Its use in Integrated Pest Management (IPM) programs is supported due to its high efficacy and selective toxicity, which spares beneficial insects (Ioriatti et al., 2009).

In toxicology studies, this compound's effect on human health has been investigated. For example, it induces oxidative stress and hepatotoxicity in mice, and co-treatment with chitosan or chitosan nanoparticles can mitigate these effects. This highlights the potential for natural materials to combat the oxidative stress induced by EMB (Dawoud et al., 2021).

Additionally, this compound has been linked to the development of resistance in sea lice, posing challenges for aquaculture. Studies suggest that the continuous exposure of sea lice to sub-lethal concentrations of EMB following treatments might be a contributing factor to drug resistance (Lam et al., 2020).

This compound can also cause neurobehavioral toxicity in rats, with hesperidin showing protective effects against these toxic effects. This study demonstrates the potential risks associated with EMB use and the protective role of natural substances (Noshy & Azouz, 2021).

Mecanismo De Acción

Target of Action

Emamectin benzoate primarily targets the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . It also acts on the glutamate-gated chloride channels in insect nerve cells . These targets play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .

Mode of Action

This compound acts as an allosteric modulator of insect glutamate-gated chloride channels (GluCls), inhibiting muscle contractions . It allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . This results in paralysis, lethargy, and starvation of targeted pests .

Biochemical Pathways

This compound affects several biochemical pathways. It upregulates key genes involved in the regulation of juvenile hormone (JH), including JHAMT, Met, and Kr-h1, and downregulates allatostatin (AstA) and allatostatin receptor (AstAR) expression . This results in increased JH titer in adult females and enhanced fecundity . Additionally, it induces significant modification in enzyme activity and transcriptome profile .

Pharmacokinetics

This compound exhibits a long mean residence time (MRT) and slow elimination . The plasma distribution half-life (t1⁄2α) is estimated to be 2.5 h, the elimination half-life (t1⁄2β) is 216 h, the total body clearance (ClT) is 0.0059 L/kg/h, and the MRT is 385 h . The absolute oral bioavailability of this compound (F%) in crucian carp was calculated to be approximately 52.70% .

Result of Action

The action of this compound leads to profound changes in female brown planthopper (BPH) fitness, including enhanced ovarian development and elevated egg production . It also causes a marked induction of oxidative damage in liver tissue as demonstrated by an increased level of TBARS and reduced GSH level .

Action Environment

This compound is persistent in the environment, breaking down slowly . It is widely used in the fish farm industry to control sea lice in marine finfish farming .

Safety and Hazards

Direcciones Futuras

Pesticide slow-release formulations provide a way to increase the efficiency of active components by reducing the amount of pesticide that needs to be applied . Slow-release formulations also increase the stability and prolong the control effect of photosensitive pesticides . These results demonstrated that Emamectin benzoate slow-release microspheres are an attractive candidate for improving pesticide efficacy and prolonging the control effect of this compound in the environment .

Análisis Bioquímico

Biochemical Properties

Emamectin benzoate functions primarily by activating chloride channels in the nervous systems of target pests. It binds to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels, leading to an influx of chloride ions into the nerve cells . This hyperpolarizes the nerve cells, resulting in paralysis and eventual death of the pest . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenases, glutathione S-transferases, and esterases, which are involved in its detoxification and metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it disrupts normal cell signaling by increasing the release of GABA and enhancing its binding to receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and inhibition of neurotransmission . In non-neuronal cells, this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts by binding to GABA receptors and glutamate-gated chloride channels on the post-junction membrane of nerve and muscle cells . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and inhibition of nerve signal transmission . Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, further disrupting normal nerve function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to ultraviolet light . Over time, this compound can cause long-term effects on cellular function, including persistent inhibition of neurotransmission and chronic oxidative stress . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained neurotoxicity and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as lethargy and tremors . At higher doses, this compound can cause severe neurotoxicity, including ataxia, convulsions, and even death . In rats, single doses of 10 mg/kg or higher have been shown to cause significant neurotoxic effects, including nerve degeneration in the central and peripheral nervous systems .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 monooxygenases, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glutathione S-transferases and esterases . The metabolic pathways of this compound involve multiple steps, including oxidation, reduction, and conjugation reactions . These pathways help to detoxify the compound and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as the ATP-binding cassette (ABC) transporter p-glycoprotein, which helps to move the compound across cell membranes . This compound can also bind to plasma proteins, which can affect its distribution and accumulation in different tissues . The compound is primarily excreted via bile and feces, with only a small amount excreted in urine .

Subcellular Localization

This compound is localized primarily in the cytoplasm of cells, where it can interact with various cellular components . Due to its lipophilic nature, the compound can easily cross cell membranes and accumulate in the cytoplasm . This compound can also interact with subcellular organelles, such as mitochondria, where it can induce oxidative stress and disrupt normal cellular function . The compound’s localization and activity can be influenced by various factors, including its chemical structure and the presence of specific targeting signals .

Propiedades

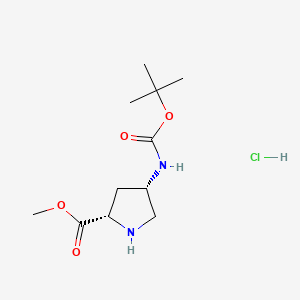

| { "Design of the Synthesis Pathway": "The synthesis of Emamectin benzoate involves the coupling of Emamectin and benzoic acid. The benzoic acid is converted to benzoate ester, which is then coupled with Emamectin to form Emamectin benzoate.", "Starting Materials": [ "Emamectin", "Benzoic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Benzoyl chloride", "Triethylamine" ], "Reaction": [ "Benzoic acid is converted to benzoate ester by reacting with methanol in the presence of sulfuric acid.", "Emamectin is dissolved in a mixture of methanol and sodium hydroxide.", "Benzoyl chloride is added to the Emamectin solution in the presence of triethylamine to form Emamectin benzoyl intermediate.", "The benzoate ester is then added to the Emamectin benzoyl intermediate and the reaction mixture is stirred for several hours.", "The resulting Emamectin benzoate is isolated and purified." ] } | |

Número CAS |

137512-74-4 |

Fórmula molecular |

C56H81NO15 |

Peso molecular |

1008.2 g/mol |

Nombre IUPAC |

benzoic acid;2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9) |

Clave InChI |

GCKZANITAMOIAR-UHFFFAOYSA-N |

SMILES isomérico |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

SMILES canónico |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Color/Form |

White to off-white powder Off-white crystalline powde |

Densidad |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

Solubilidad |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

Presión de vapor |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)